2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a benzyl group, a thioether linkage, and a naphthylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Thioether Formation: The benzylated indole is reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is reacted with naphthylacetic acid or its derivatives to form the desired acetamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The benzyl group and the indole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Indoles: From substitution reactions.
Scientific Research Applications
2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives and their interactions with proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors that recognize indole derivatives, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide: Lacks the benzyl group, which may affect its biological activity.
N-(naphthalen-1-yl)-2-(1H-indol-3-yl)acetamide: Lacks the thioether linkage, potentially altering its chemical reactivity.
Uniqueness: 2-((1-benzyl-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is unique due to the combination of the benzyl group, thioether linkage, and naphthylacetamide moiety, which collectively contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2OS/c30-27(28-24-15-8-12-21-11-4-5-13-22(21)24)19-31-26-18-29(17-20-9-2-1-3-10-20)25-16-7-6-14-23(25)26/h1-16,18H,17,19H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRPCLSWEFQAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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